molecular formula C19H21ClN2O3S2 B4360736 N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4360736
M. Wt: 425.0 g/mol
InChI Key: SVGSSAVMLKMQLZ-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a sulfonyl group, and a chlorophenyl thioether, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the chlorophenyl thioether. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and thiophenols. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, sulfonyl-containing molecules, and chlorophenyl thioethers. Examples include:

  • N-{2-[(4-bromophenyl)thio]phenyl}-1-(methylsulfonyl)-3-piperidinecarboxamide
  • N-{2-[(4-fluorophenyl)thio]phenyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylphenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c1-27(24,25)22-12-4-5-14(13-22)19(23)21-17-6-2-3-7-18(17)26-16-10-8-15(20)9-11-16/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGSSAVMLKMQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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